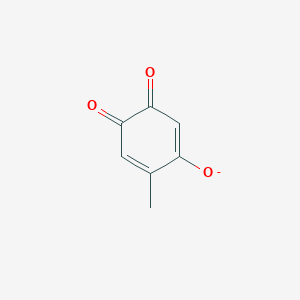

2-Oxido-5-methylquinone

Description

Conceptualization within the Benzoquinone Framework

Quinones are a class of cyclic organic compounds formally derived from aromatic compounds by the conversion of an even number of –CH= groups into –C(=O)– groups. wikipedia.org This results in a "fully conjugated cyclic dione (B5365651) structure." wikipedia.org The archetypal member of this class is 1,4-benzoquinone (B44022) (C₆H₄O₂), often simply referred to as quinone. wikipedia.orgbritannica.com These molecules are characterized as electrophilic Michael acceptors whose stability is enhanced by conjugation. wikipedia.org While they are derived from aromatic compounds, quinones themselves are conjugated but not aromatic. wikipedia.org

2-Oxido-5-methylquinone is understood within this framework as a specific derivative of the parent 1,4-benzoquinone structure. It is the conjugate base of 2-hydroxy-5-methylquinone (B1220929) (also known as 2-hydroxy-5-methyl-1,4-benzoquinone). ebi.ac.uk This classifies it as a monohydroxy-1,4-benzoquinone, which features a hydroxyl group at the C2 position and a methyl substituent at the C5 position of the benzoquinone ring. ebi.ac.uk The term "2-oxido" specifically denotes the anionic, deprotonated state of the hydroxyl group.

Historical Context of Related Quinone Chemistry

The history of quinone chemistry is deeply intertwined with the advancements in structural organic chemistry during the 19th century. britannica.com A primary driver for early research into these compounds was their widespread presence as natural pigments, or biochromes, in fungi, bacteria, and various plants. britannica.comfrontiersin.org Their vibrant colors led to their use as dyes. wikipedia.org A landmark achievement in the field was the synthesis of Alizarin, an anthraquinone (B42736) derivative extracted from the madder plant, from coal tar, marking it as the first natural dye to be synthesized artificially. wikipedia.org

Beyond their role as colorants, the characteristic redox reactions of quinones have been historically significant. britannica.com A key reaction is the reversible reduction of a quinone to its corresponding dihydroxy form (a hydroquinone). britannica.com This property was famously harnessed in the development of the quinhydrone (B85884) electrode, an early electrochemical tool used for determining the hydrogen ion concentration of solutions. britannica.com

Research Significance and Academic Relevance of this compound

The academic relevance of this compound is primarily understood through the study of its conjugate acid, 2-hydroxy-5-methylquinone. This compound has proven to be a valuable model for investigating the reaction mechanisms of specific quinone-containing enzymes. nih.gov

Key research findings include:

Enzyme Mimicry : Research has demonstrated that 2-hydroxy-5-methyl-1,4-benzoquinone exhibits an amine oxidase-like activity. It can oxidize a variety of primary amines in the presence of copper ions (Cu²⁺), a behavior that closely resembles the action of 2,4,5-trihydroxyphenylalanine (B1664685) quinone-containing amine oxidases. This makes it a useful model compound for understanding the catalytic mechanisms of these enzymes. nih.gov

Metabolic Intermediate : The compound is a crucial intermediate in the biodegradation pathways of certain environmental pollutants. In bacteria such as Burkholderia sp. strain DNT, which is capable of degrading 2,4-dinitrotoluene (B133949) (DNT), 2-hydroxy-5-methylquinone is formed as part of the metabolic process. asm.org Specifically, an enzyme named 4-methyl-5-nitrocatechol (B15798) (MNC) monooxygenase catalyzes the removal of a nitro group from MNC to produce 2-hydroxy-5-methylquinone. asm.org This is subsequently converted by a quinone reductase to 2,4,5-trihydroxytoluene. asm.org

This dual relevance in bioinorganic modeling and environmental microbiology underscores the continued research interest in this particular benzoquinone derivative.

Interactive Data Table: Key Compounds in Context

The following table summarizes the primary compounds discussed in this article, highlighting their classification and significance.

| Compound Name | Class | Key Significance |

| This compound | Benzoquinone Derivative | Conjugate base of 2-hydroxy-5-methylquinone. ebi.ac.uk |

| 2-Hydroxy-5-methylquinone | Monohydroxy-1,4-benzoquinone | Model for amine oxidase enzymes; intermediate in DNT biodegradation. nih.govasm.org |

| 1,4-Benzoquinone | Benzoquinone | Archetypal quinone compound. wikipedia.orgbritannica.com |

| Alizarin | Anthraquinone | Historically significant natural dye. wikipedia.org |

| Hydroquinone (B1673460) | Dihydroxybenzene | Reduced form of benzoquinone, used in photography and electrochemistry. britannica.com |

| 4-Methyl-5-nitrocatechol | Nitrocatechol | Precursor to 2-hydroxy-5-methylquinone in bacterial degradation pathways. asm.org |

| 2,4,5-Trihydroxytoluene | Hydroxytoluene | Product of the reduction of 2-hydroxy-5-methylquinone in bacterial metabolism. asm.org |

Established Synthetic Pathways to 2-Hydroxy-5-methylquinone and its Derivatives

The formation of 2-hydroxy-5-methylquinone is approached through both biological and chemical routes, each offering distinct advantages in terms of selectivity and scalability.

In nature, 2-hydroxy-5-methylquinone is a key intermediate in the aerobic bacterial degradation of 2,4-dinitrotoluene (2,4-DNT). asm.org This biochemical pathway has been extensively studied in microorganisms such as Burkholderia sp. and Pseudomonas sp. nih.govasm.org The process involves a series of enzymatic reactions that oxidatively remove the nitro groups from 2,4-DNT.

The pathway is initiated by a dioxygenase enzyme that attacks the 2,4-DNT molecule to form 4-methyl-5-nitrocatechol (4M5NC), releasing a nitrite (B80452) ion in the process. asm.orgdoi.org Subsequently, a monooxygenase enzyme catalyzes the oxidation of 4M5NC, which results in the formation of 2-hydroxy-5-methylquinone and the release of a second nitrite molecule. asm.orgnih.gov This enzymatic product, 2-hydroxy-5-methylquinone, can then be reduced by a reductase to yield 2,4,5-trihydroxytoluene, which undergoes further ring cleavage. asm.orgdoi.org

| Enzyme | Abbreviation | Substrate | Product | Function |

|---|---|---|---|---|

| 2,4-Dinitrotoluene Dioxygenase | DntA | 2,4-Dinitrotoluene (2,4-DNT) | 4-Methyl-5-nitrocatechol (4M5NC) | Catalyzes the initial dioxygenation and removal of one nitro group. nih.govdoi.org |

| 4-Methyl-5-nitrocatechol Monooxygenase | DntB | 4-Methyl-5-nitrocatechol (4M5NC) | 2-Hydroxy-5-methylquinone (2H5MQ) | Catalyzes the removal of the second nitro group to form the quinone. asm.orgdoi.orgnih.gov |

| 2-Hydroxy-5-methylquinone Reductase | DntC | 2-Hydroxy-5-methylquinone (2H5MQ) | 2,4,5-Trihydroxytoluene (2,4,5-THT) | Reduces the quinone to a hydroquinone for subsequent ring cleavage. doi.org |

Chemical synthesis provides versatile routes to hydroxyquinones starting from readily available phenolic and catechol precursors. These methods often involve the functionalization of the aromatic ring followed by an oxidation step. For instance, the synthesis of substituted catechols can be achieved through the nitration of a corresponding catechol derivative, such as the formation of 4-chloro-5-nitrocatechol (B8434942) from 4-chlorocatechol (B124253) using nitric and sulfuric acids. vulcanchem.com Another approach involves the Fries rearrangement of phenyl esters. A synthesis for 2-hydroxy-5-methylbenzophenone, a related derivative, starts with p-cresol, which is first acylated with benzoyl chloride and then rearranged using aluminum trichloride (B1173362) to introduce the benzoyl group ortho to the hydroxyl. These substituted phenolics can then serve as precursors for quinone formation via oxidation.

The direct oxidation of phenols is a primary method for forming quinones. mdpi.com The regioselectivity of this oxidation—yielding either ortho- or para-quinones—is highly dependent on the chosen oxidant and the substitution pattern of the phenol. nih.govnih.gov Hypervalent iodine reagents are particularly effective for this transformation. wikipedia.org o-Iodoxybenzoic acid (IBX) is known to regioselectively oxidize electron-rich phenols to the corresponding o-quinones. nih.govnih.gov In contrast, reagents like bis(trifluoro-acetoxy)iodobenzene (BTI) tend to produce p-quinones where structurally possible. nih.gov Other established oxidants include Fremy's salt, though it can lead to product mixtures, and ammonium (B1175870) persulfate. nih.govresearchgate.net Catalytic systems, such as those using catalytic amounts of hypervalent iodine compounds with a co-oxidant like Oxone®, have also been developed for the efficient synthesis of o-quinones under mild conditions. mdpi.com

| Reagent | Typical Selectivity | Key Features |

|---|---|---|

| o-Iodoxybenzoic acid (IBX) | ortho-Quinone | Efficient and regioselective for electron-rich phenols. nih.govnih.gov |

| Bis(trifluoro-acetoxy)iodobenzene (BTI) | para-Quinone | Provides complementary selectivity to IBX. nih.gov |

| Fremy's Salt [(KSO₃)₂NO] | Mixture of ortho- and para- | A classic reagent, but often lacks selectivity. nih.gov |

| Ammonium Persulfate | para-Quinone (Elbs oxidation) | Used in solid-state or aqueous conditions. researchgate.net |

| IBS/Oxone® | ortho-Quinone | A catalytic system using hypervalent iodine for regioselective oxidation. mdpi.com |

Strategies for this compound Generation via Deprotonation

The compound this compound is the conjugate base of 2-hydroxy-5-methylquinone. ebi.ac.ukebi.ac.uk It is formally described as an organic anion that results from the deprotonation of the acidic hydroxyl group on the quinone ring. ebi.ac.uk The generation of this species is typically achieved by treating its conjugate acid, 2-hydroxy-5-methylquinone, with a suitable base or by adjusting the pH of the solution. It has been determined to be the major microspecies present at a physiological pH of 7.3. ebi.ac.uk In synthetic applications, strong, non-nucleophilic bases can be used to quantitatively generate the anion for subsequent reactions. mdpi.com The process of deprotonation is crucial as it enhances the nucleophilicity of the oxygen atom, making it a key step for certain derivatization strategies.

Advanced Synthetic Strategies for Derivatization

The unique electronic properties of quinones make their functionalization a challenging but important area of synthetic chemistry, enabling the modulation of their redox and biological properties. wiley.com

Direct C-H functionalization has emerged as a powerful tool for modifying the quinone core, avoiding the need for pre-functionalized starting materials like haloquinones. nih.govresearchgate.net However, many standard cross-coupling reactions, such as Heck couplings, are often incompatible with quinones because the quinone can oxidize the transition metal catalyst. nih.govrsc.org

To circumvent these issues, several advanced strategies have been developed. One successful approach involves the direct arylation or alkylation of quinones with boronic acids. nih.govrsc.org These reactions often proceed through a radical pathway, initiated by an oxidant like silver(I) nitrate (B79036) with a persulfate co-oxidant, which generates an aryl or alkyl radical that adds to the quinone ring. nih.gov Metal-free versions using potassium persulfate (K₂S₂O₈) at high temperatures have also been reported. rsc.org Additionally, transition-metal-catalyzed C-H functionalization, such as rhodium-catalyzed annulations, has been used to build complex fused ring systems onto the quinone framework. wiley.com

| Method | Reagents | Mechanism/Key Feature |

|---|---|---|

| Direct C-H Arylation/Alkylation | Boronic Acids, AgNO₃, Persulfate | Proceeds via nucleophilic radical addition to the quinone. nih.gov |

| Metal-Free C-H Arylation | Arylboronic Acids, K₂S₂O₈ | Avoids issues with metal catalyst oxidation by the quinone substrate. rsc.org |

| Fujiwara-Moritani Reaction | Alkenes, Pd(II), External Oxidant | A Pd-catalyzed C-H functionalization to form C-C bonds with alkenes. wiley.com |

| Directing Group-Assisted C-H Functionalization | Rh(III) catalysts, various coupling partners | Uses a directing group on the quinone to achieve high regioselectivity. wiley.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H5O3- |

|---|---|

Molecular Weight |

137.11 g/mol |

IUPAC Name |

6-methyl-3,4-dioxocyclohexa-1,5-dien-1-olate |

InChI |

InChI=1S/C7H6O3/c1-4-2-6(9)7(10)3-5(4)8/h2-3,8H,1H3/p-1 |

InChI Key |

VARNMYNPBOOFAZ-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC(=O)C(=O)C=C1[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Modification of Existing Substituents

The methyl group at the 5-position of the 2-hydroxy-5-methyl- cymitquimica.comgoogle.com-benzoquinone core, the protonated form of 2-oxido-5-methylquinone, exhibits a remarkable dual reactivity, profoundly influenced by the pH of the reaction medium. x-mol.com This "Janus-faced" character allows for its functionalization through pathways where it behaves as either an electrophilic carbenium ion equivalent or a nucleophilic carbanion equivalent. x-mol.com

Under acidic conditions, an equilibrium is established that includes the formation of ortho-quinone methide tautomers. x-mol.com In this state, the exocyclic methylene (B1212753) group is stabilized by resonance, creating a partial positive charge at this position and rendering it susceptible to attack by nucleophiles. x-mol.com These ortho-quinone methide intermediates can be effectively trapped in hetero-Diels-Alder reactions with inverse electron demand or through reactions with reagents like trimethylsilyl (B98337) chloride. x-mol.com

Conversely, in an alkaline or basic environment, the 5-methyl group can be deprotonated. x-mol.com This generates a carbanion that is also stabilized by resonance, with the negative charge delocalized into the quinone system. x-mol.com This nucleophilic character has been exploited for regioselective perdeuteration of the methyl position and in Michael addition reactions. x-mol.com The reaction medium, therefore, dictates the chemical behavior of the methyl group, enabling a switch in its polarity and reactivity. x-mol.com

This pH-dependent reactivity provides a versatile strategy for the synthesis of various derivatives by specifically targeting the methyl group for modification.

Table 1: pH-Dependent Reactivity of the 5-Methyl Group in 2-Hydroxy-5-methyl- cymitquimica.comgoogle.com-benzoquinone

| pH Condition | Reactive Intermediate | Chemical Behavior of Methyl Group | Potential Reactions |

| Acidic | ortho-Quinone Methide Tautomer | Carbenium ion equivalent (Electrophilic) | Hetero-Diels-Alder (inverse electron demand), Trapping with silyl (B83357) chlorides |

| Alkaline/Basic | Deprotonated Methyl (Carbanion) | Carbanion equivalent (Nucleophilic) | Regioselective perdeuteration, Michael additions |

Spectroscopic and Computational Characterization for Structural Elucidation

Advanced Spectroscopic Techniques for Structural Analysis

NMR spectroscopy is a cornerstone technique for determining the connectivity and chemical environment of atoms within a molecule. For a transient species like 2-oxido-5-methylquinone, NMR studies can be particularly challenging and may require specialized techniques.

Proton NMR spectroscopy provides information about the hydrogen atoms in a molecule. In the case of this compound, the expected ¹H NMR spectrum would show signals corresponding to the methyl group protons and the protons on the quinone ring. The chemical shifts of these protons would be influenced by the electron-withdrawing nature of the carbonyl and oxido groups.

Carbon-13 NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The spectrum of this compound is expected to show distinct signals for the methyl carbon, the carbonyl carbons, and the other sp² hybridized carbons of the quinone ring. The chemical shifts of the carbonyl carbons would be particularly downfield due to the deshielding effect of the oxygen atoms.

Table 1: Predicted NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Methyl Protons | ~2.1-2.3 | ~20-25 |

| Ring Proton (H3) | ~6.5-6.7 | - |

| Ring Proton (H4) | ~6.8-7.0 | - |

| Ring Proton (H6) | ~6.6-6.8 | - |

| Carbonyl Carbon (C1) | - | ~180-185 |

| Oxido-Carbon (C2) | - | ~170-175 |

| Ring Carbon (C3) | - | ~130-135 |

| Ring Carbon (C4) | - | ~140-145 |

| Methyl-Carbon (C5) | - | ~150-155 |

Note: The data in this table is predicted and may vary based on the solvent and experimental conditions.

IR and UV/Vis spectroscopy are used to probe the vibrational and electronic transitions within a molecule, respectively.

IR spectroscopy is particularly useful for identifying the functional groups present in this compound. The spectrum would be characterized by strong absorption bands corresponding to the C=O (carbonyl) and C=C stretching vibrations of the quinone ring.

UV/Vis spectroscopy provides information about the electronic structure and conjugation in the molecule. The UV/Vis spectrum of this compound is expected to show characteristic absorption bands in the ultraviolet and visible regions, corresponding to π-π* and n-π* electronic transitions.

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Absorption |

|---|---|

| Infrared (IR) | ~1650-1680 cm⁻¹ (C=O stretching), ~1600-1620 cm⁻¹ (C=C stretching) |

Note: The data in this table is approximate and can be influenced by the solvent and molecular environment.

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of this compound. The fragmentation pattern observed in the mass spectrum can offer valuable structural information, revealing the stability of different parts of the molecule and confirming the connectivity of atoms.

Table 3: List of Chemical Compounds

| Compound Name |

|---|

Nuclear Magnetic Resonance (NMR) Spectroscopy

Computational Chemistry Approaches to Structural and Electronic Properties

Computational chemistry serves as a powerful tool for elucidating the intricate details of molecular structure, reactivity, and electronic characteristics. For quinone systems, these methods can predict geometries, orbital energies, and various molecular descriptors that govern their chemical behavior.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic structure of molecules. DFT calculations are instrumental in optimizing molecular geometries to their lowest energy state and in visualizing the distribution and energy levels of molecular orbitals.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular chemical interest. The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity). The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. In quinone compounds, the HOMO is typically localized on the more electron-rich portions of the molecule, such as the hydroxyl and methoxy-substituted carbons, while the LUMO is often concentrated on the electrophilic quinone carbonyl carbons. This distribution explains the susceptibility of the quinone ring to nucleophilic attack and its role in electron transfer processes. Quantum chemical calculations of electronic transitions have been successfully used to identify 2-hydroxy-5-methyl-1,4-benzoquinone as an autoxidation product of 4-methylcatechol. researchgate.net

Table 1: Representative Data from a DFT Geometry Optimization for a Substituted Benzoquinone This table is illustrative, showing typical parameters obtained from DFT calculations on quinone-like molecules.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Calculated Value |

| Bond Length | C1 | O1 | ~1.22 Å | |

| C2 | O2 | ~1.35 Å | ||

| C1 | C2 | ~1.48 Å | ||

| C4 | C5 | ~1.35 Å | ||

| Bond Angle | O1 | C1 | C2 | ~121° |

| C1 | C2 | C3 | ~118° | |

| C3 | C4 | C5 | ~121° | |

| Dihedral Angle | O1 | C1 | C2 | C3 |

Quantum Molecular Descriptors and Their Interpretation

Quantum molecular descriptors are numerical values derived from the wavefunction or electron density of a molecule, which quantify various aspects of its electronic and geometric structure. These descriptors are crucial in Quantitative Structure-Activity Relationship (QSAR) studies to correlate molecular features with chemical or biological activity. dergipark.org.tr

Calculated using DFT methods, these descriptors provide a detailed electronic and global reactivity profile. dergipark.org.tr For quinone derivatives, key descriptors include: dergipark.org.tr

Electronic Properties: Dipole moment, polarizability, HOMO and LUMO energies.

Global Reactivity Descriptors: Ionization Potential (I), Electron Affinity (A), Electronegativity (χ), Chemical Hardness (η), Softness (S), and the Electrophilicity Index (ω).

These parameters are interpreted as follows:

Electronegativity (χ): Describes the tendency of the molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in its electron distribution. The HOMO-LUMO gap is directly related to hardness.

Electrophilicity Index (ω): Quantifies the molecule's ability to act as an electrophile.

Studies on structurally related quinoline-quinones have shown that these descriptors are invaluable for understanding reactivity and potential biological interactions. For example, a high electrophilicity index suggests a greater capacity for accepting electrons in reactions. dergipark.org.tr The octanol-water partition coefficient (logP) is another descriptor that can be computationally estimated to predict the hydrophobicity of the molecule.

Table 2: Illustrative Quantum Molecular Descriptors for a Quinone Derivative This table presents a typical set of descriptors and their conceptual values for a quinone system, based on studies of related compounds.

| Descriptor | Symbol | Typical Value/Range | Interpretation |

| HOMO Energy | EHOMO | -6 to -7 eV | Relates to electron-donating ability |

| LUMO Energy | ELUMO | -2 to -3 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | ΔE | 3 to 5 eV | Indicator of chemical stability |

| Ionization Potential | I | 6 to 7 eV | Energy required to remove an electron |

| Electron Affinity | A | 2 to 3 eV | Energy released when an electron is added |

| Electronegativity | χ | 4 to 5 eV | Tendency to attract electrons |

| Chemical Hardness | η | 1.5 to 2.5 eV | Resistance to charge transfer |

| Electrophilicity Index | ω | 2 to 4 eV | Global electrophilic nature |

Molecular Modeling and Simulation Studies

Molecular modeling and simulation encompass a range of computational techniques used to study the structure, dynamics, and interactions of molecules. For 2-hydroxy-5-methyl-1,4-benzoquinone, modeling studies have been particularly important in the context of bioinorganic chemistry.

The compound has been used as a model for the topaquinone (B1675334) (TPQ) cofactor found in the active site of copper-containing amine oxidases. nih.gov Researchers have synthesized metal complexes of 2-hydroxy-5-methyl-1,4-benzoquinone to mimic the enzyme's active site and study its reaction mechanisms. rsc.org

For example, the single-crystal X-ray structure of a copper(II) complex, [Cu(L¹)(TpPh²)] (where HL¹ is 2-hydroxy-5-methyl-1,4-benzoquinone), revealed a near-regular square pyramidal geometry around the copper center. rsc.org A similar zinc complex showed a distorted trigonal bipyramidal geometry. rsc.org These models help researchers understand how the geometry of the metal center and its interaction with the quinone cofactor influence the enzyme's catalytic activity. rsc.org Such studies demonstrate the utility of 2-hydroxy-5-methyl-1,4-benzoquinone as a structural and functional analogue in modeling complex biological systems.

Mechanistic Investigations of Chemical Reactivity

Redox Chemistry and Electron Transfer Mechanisms

The redox chemistry of 2-hydroxy-5-methyl-1,4-benzoquinone is central to its function and reactivity. Like other quinones, it can undergo both one- and two-electron transfer reactions, leading to the formation of various intermediates such as semiquinones and hydroquinones. These redox transformations are fundamental to its biological activities and its role in chemical synthesis. The enzymatic reduction of quinones by one-electron reductases (like CytP450 reductase) produces semiquinones, while two-electron reduction by quinone reductases (QR1 and QR2) forms hydroquinones researchgate.net.

Electrochemical methods such as cyclic voltammetry (CV) are instrumental in elucidating the electron transfer mechanisms of quinone derivatives. Studies on structurally similar α-hydroxyquinones reveal complex redox behaviors. For instance, the cyclic voltammogram of 2-hydroxy-1,4-naphthoquinone in acetonitrile shows two distinct couples of anodic and cathodic peaks, indicating a stepwise electron transfer process researchgate.netjlu.edu.cn. The first reduction step often involves self-protonation reactions, where the initial quinone is reduced, and one of the products is the deprotonated form of the original quinone researchgate.net. This deprotonated intermediate is then reduced in a second monoelectronic step, generating a radical dianion researchgate.net.

| Compound | Technique | Observed Process | Key Findings |

|---|---|---|---|

| 2-Hydroxy-1,4-naphthoquinone (Analog) | Cyclic Voltammetry (CV), IR Spectroelectrochemistry | Stepwise two-electron reduction | Involves self-protonation and formation of a radical dianion intermediate researchgate.net. |

| 1,4-Benzoquinone (B44022) (Parent Compound) | Cyclic Voltammetry (CV) | Reduction on modified gold electrode | Forms a hydroquinone (B1673460) moiety via Michael addition with surface thiol groups researchgate.net. |

| Substituted 2-Methyl-1,4-naphthoquinones (Analogs) | Cyclic Voltammetry (CV) | One-electron reduction | Data used to build QSPR models to predict redox potentials nih.gov. |

The oxidation pathways involving 2-hydroxy-5-methyl-1,4-benzoquinone are closely linked to the generation of reactive oxygen species (ROS). Quinones can undergo a one-electron reduction, mediated by enzymes like flavoproteins, to form a semiquinone radical researchgate.net. This radical intermediate can then react with molecular oxygen (O₂) in a process known as redox cycling researchgate.net. This reaction regenerates the parent quinone and produces a superoxide anion radical (O₂•⁻) researchgate.net.

The comproportionation reaction between a benzoquinone (BQ) and its corresponding hydroquinone (HQ) can also generate semiquinone radicals (SQ•⁻) nih.gov. These radicals mediate the formation of various ROS, including superoxide anions, hydrogen peroxide (H₂O₂), and highly reactive hydroxyl radicals (•OH) nih.gov. The generation of ROS is often pH-dependent, with an increase in pH favoring the formation of semiquinone radicals and thus promoting ROS production nih.gov. This process is significant in various contexts, including the oxidative degradation of pollutants nih.govresearchgate.net. The mechanism involves the semiquinone radical transferring an electron to molecular oxygen to yield the superoxide radical, which can then participate in further reactions researchgate.net.

The reduction of 2-hydroxy-5-methyl-1,4-benzoquinone leads to the formation of its corresponding hydroquinone, 5-methyl-1,2,4-trihydroxybenzene. This transformation is a key step in its redox cycle. In aqueous buffered solutions, the reduction is generally characterized as a concerted two-electron, two-proton process researchgate.net. However, in aprotic solvents, the reduction can occur in two separate one-electron steps, with the formation of a semiquinone anion radical as an intermediate researchgate.net.

Both enzymatic and chemical pathways can facilitate this reduction. Enzymes such as DT-diaphorase catalyze the two-electron reduction of quinones, which is often considered a detoxification pathway as it bypasses the formation of the reactive semiquinone intermediate nih.gov. In contrast, one-electron transfer flavoenzymes, like NADPH-cytochrome P-450 reductase, produce the semiquinone radical nih.gov. Chemically, quinones can be reduced by various agents. For instance, in photocatalytic systems, 1,4-benzoquinone can be quantitatively reduced to 1,4-hydroquinone by photogenerated electrons researchgate.net.

Nucleophilic and Electrophilic Reaction Pathways

The electron-deficient nature of the quinone ring makes 2-hydroxy-5-methyl-1,4-benzoquinone susceptible to nucleophilic attack. A common reaction pathway is the Michael-type conjugate addition, where nucleophiles add to the carbon-carbon double bonds of the quinone system. This reactivity is exhibited by a wide range of nucleophiles, including amines and thiols academie-sciences.frresearchgate.net.

The reaction of 1,4-benzoquinones with primary amines can yield 2,5-diamino-1,4-benzoquinone derivatives academie-sciences.fr. Similarly, reactions with S-nucleophiles like alkanethiols can result in a variety of products, including 2,5- and 2,6-bis(alkylsulfanyl)-p-benzoquinones researchgate.net.

For hydroxyquinones, the reaction mechanism can be complex. Studies on 2,5-dihydroxy- nih.govacs.org-benzoquinone reacting with nucleophiles have investigated whether the reaction proceeds via a direct ipso-substitution of the hydroxyl group or through an addition/elimination sequence rsc.org. It was demonstrated that the reaction with an amine (morpholine) occurs through ipso-substitution, while the reaction with thiols proceeds via the addition/elimination mechanism rsc.org. The presence of both carbonyl and enol motifs in hydroxyquinones gives them a rich chemistry, allowing them to undergo both nucleophilic and electrophilic substitutions researchgate.net.

Catalytic Transformations Involving 2-Oxido-5-methylquinone or its Precursors

2-Hydroxy-5-methyl-1,4-benzoquinone can itself act as a catalyst, mimicking the function of certain enzymes. Research has shown that it possesses an amine oxidase-like activity, capable of oxidizing a variety of primary amines in the presence of Cu²⁺ ions and molecular oxygen nih.gov. This catalytic behavior makes it a useful model compound for studying the reaction mechanisms of quinone-containing amine oxidases nih.gov.

Furthermore, the precursors of this compound can be involved in catalytic transformations. The oxidation of hydroquinones to benzoquinones can be significantly accelerated by catalysts. For example, reduced graphene oxide (rGO) has been shown to dramatically speed up the autoxidation of 1,4-hydroquinone researchgate.net. The proposed mechanism involves dissolved oxygen reacting with the rGO surface to create oxygen intermediates that facilitate the abstraction of hydrogen atoms from the hydroquinone's hydroxyl groups, thereby generating semiquinone radicals and initiating a radical chain reaction researchgate.net. Metal-organic frameworks (MOFs) have also been employed as catalysts for a range of organic transformations, including oxidation and hydrogenation reactions involving various substrates acs.org.

Reaction Kinetics and Thermodynamics

The thermodynamics of quinone compounds have been investigated to understand their stability and reactivity. For 2-methyl-1,4-benzoquinone, a close structural analog, the standard molar enthalpies of formation in the condensed and gaseous phases have been determined using techniques like combustion calorimetry researchgate.net. Such thermodynamic data are crucial for predicting the feasibility and energy changes of reactions involving these compounds.

Kinetic studies on the redox reactions of quinone derivatives provide insight into the rates and mechanisms of electron transfer. The one- and two-electron enzymatic reductions of substituted 2-methyl-1,4-naphthoquinones have been characterized in terms of their kinetic constants nih.gov. These studies revealed significant differences in the contributions of autoxidation and disproportionation reactions depending on whether the reduction proceeds via a one- or two-electron pathway nih.gov. For instance, in the one-electron reduction of a methoxynaphthoquinone, about 26% of NADPH consumption was attributed to autoxidation, whereas, in the two-electron reduction, autoxidation accounted for 98% of the NADPH consumed nih.gov.

| Compound | Thermodynamic Property | Method | Value |

|---|---|---|---|

| 2-Methyl-1,4-benzoquinone (Analog) | Standard Molar Enthalpy of Formation (Gas) | Combustion Calorimetry & Theoretical Approaches | Data evaluated for reliable set of formation enthalpies researchgate.net. |

| 2-Methyl-1,4-benzoquinone (Analog) | Enthalpy of Sublimation | Group Additivity Scheme | Verified for a reliable set of phase transition enthalpies researchgate.net. |

Molecular Mechanisms of Biological Interactions

Enzyme-Substrate Interactions and Biocatalysis

Amine Oxidase-like Activity and Reaction Mechanisms

Certain derivatives of methyl-benzoquinone exhibit catalytic activities that mimic endogenous enzymes. Specifically, 2-hydroxy-5-methyl-1,4-benzoquinone has been shown to possess amine oxidase-like activity. This compound can oxidize a variety of primary amines, including both benzylic and non-benzylic types, in a reaction that requires molecular oxygen and the presence of copper (II) ions. nih.gov This catalytic behavior closely resembles that of copper-containing amine oxidases which feature a 2,4,5-trihydroxyphenylalanine (B1664685) quinone (TPQ) cofactor. nih.govnih.gov

The proposed reaction mechanism is a transamination pathway involving several key steps. rsc.orgresearchgate.netacs.org It begins with the nucleophilic attack of the primary amine substrate on the C5 carbonyl group of the quinone ring. This is followed by a series of proton transfers and rearrangements, leading to the formation of an iminoquinone intermediate. rsc.orgnih.gov Subsequent hydrolysis of this intermediate releases an aldehyde product and the corresponding aminophenol form of the catalyst. The catalytic cycle is completed by the re-oxidation of the aminophenol back to the active quinone form, a process mediated by Cu(II) and molecular oxygen, which also produces ammonia and hydrogen peroxide. researchgate.net This biomimetic activity makes 2-hydroxy-5-methyl-1,4-benzoquinone a useful model compound for studying the complex reaction mechanisms of native quinone-containing enzymes. nih.gov

| Substrate Class | Examples | Catalytic Outcome |

|---|---|---|

| Benzylic Primary Amines | Benzylamine | Oxidized to corresponding aldehyde |

| Non-Benzylic Primary Amines | Aliphatic amines | Oxidized to corresponding aldehyde |

| Hydrazine Derivatives | Phenylhydrazine | Forms stable, inactive adducts |

Quinone Reductase Activity and Metabolic Pathways

Methyl-substituted benzoquinones are substrates for cytosolic quinone reductases, most notably NAD(P)H:quinone oxidoreductase 1 (NQO1). This enzyme is a key component of cellular detoxification pathways. nih.govnih.gov NQO1 catalyzes the two-electron reduction of the quinone moiety to a hydroquinone (B1673460) (in this case, toluquinol). nih.gov This reaction is a critical protective mechanism because it bypasses the formation of a highly reactive semiquinone radical intermediate.

One-electron reduction, often carried out by flavoenzymes like cytochrome P450 reductase, produces a semiquinone. nih.govimrpress.com In the presence of molecular oxygen, this semiquinone radical can donate an electron to O₂, regenerating the parent quinone and forming a superoxide anion radical. This process, known as redox cycling, can lead to a massive amplification of reactive oxygen species (ROS) and induce oxidative stress. imrpress.comresearchgate.net By converting the quinone directly to the more stable hydroquinone, NQO1 prevents this futile and damaging cycle. nih.govnih.gov The resulting hydroquinone can then be further metabolized through Phase II conjugation reactions, such as glucuronidation or sulfation, which increases its water solubility and facilitates its excretion from the cell. nih.gov Therefore, the metabolic pathway involving NQO1 is a primary mechanism for the detoxification of 2-methyl-1,4-benzoquinone. nih.gov

Role in Oxidative Stress and Antioxidant Mechanisms at the Molecular Level

The methyl-benzoquinone structure possesses a dual role in cellular redox balance. The quinone form, 2-methyl-1,4-benzoquinone (toluquinone), can be a potent pro-oxidant. Its ability to undergo one-electron reduction to a semiquinone radical is the primary mechanism for inducing oxidative stress. imrpress.comnih.gov This semiquinone engages in redox cycling with molecular oxygen, leading to the continuous production of superoxide radicals (O₂⁻). researchgate.netnih.gov This cascade of reactive oxygen species can overwhelm the cell's antioxidant defenses, leading to oxidative damage of vital macromolecules such as lipids, proteins, and DNA. nih.govscielo.br

Conversely, the reduced form, 2-methyl-1,4-hydroquinone (toluquinol), exhibits significant antioxidant properties. atamanchemicals.comacs.orgacs.org As a phenolic compound, toluquinol can act as a radical scavenger. Theoretical studies have shown that it can effectively scavenge peroxyl radicals through a formal hydrogen atom transfer mechanism, with the hydrogen from the hydroxyl group at position 4 being the most readily donated. acs.orgacs.org This action terminates lipid peroxidation chain reactions. Furthermore, density functional theory calculations suggest that toluquinol can repair amino acid residues and DNA that have been damaged by oxidative stress. acs.org This dual pro-oxidant (quinone) and antioxidant (hydroquinone) nature means that the ultimate biological effect is highly dependent on the cellular redox environment and the activity of enzymes like NQO1, which control the balance between the two forms. nih.govnih.gov

Interactions with Biological Macromolecules and Cellular Components

As highly reactive electrophiles, methyl-benzoquinones can interact with and modify biological macromolecules, which is a key mechanism of their biological activity. The α,β-unsaturated ketone structure of the quinone ring makes it susceptible to nucleophilic attack, particularly through a Michael addition reaction. nih.govresearchgate.net

The primary targets for this covalent modification within the cell are proteins. The nucleophilic thiol group of cysteine residues in proteins is particularly reactive towards the quinone ring. researchgate.netnih.gov This reaction, often termed arylation, results in the formation of a stable carbon-sulfur bond, leading to the irreversible modification of the protein. nih.govnih.gov Such covalent binding can alter the protein's three-dimensional structure, leading to a loss or change in its function. Less frequently, the ε-amino groups of lysine residues can also be modified. researchgate.net

In addition to proteins, quinones can also interact with DNA, forming DNA adducts that can be genotoxic. nih.gov The reaction typically involves the nucleophilic centers of DNA bases, such as deoxyguanosine and deoxycytidine, attacking the electrophilic quinone ring. nih.govnih.gov Studies on the parent compound, p-benzoquinone, have shown that it forms exocyclic base adducts with deoxycytidine, deoxyadenosine, and deoxyguanosine, which can block DNA replication and are highly mutagenic. nih.gov The formation of these covalent adducts with essential proteins and nucleic acids disrupts normal cellular processes and is a major contributor to the biological effects of these compounds. scielo.br

Structure-Activity Relationships (SAR) and Quantitative Structure-Activity Relationships (QSAR) at the Molecular Level

The biological activity of methyl-benzoquinone derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies have revealed several key features that govern their interactions with biological systems.

Oxidation State : The oxidation state of the molecule (quinone vs. hydroquinone) is critical. Studies comparing toluquinone (the oxidized form) with toluquinol (the reduced hydroquinone form) have shown that the hydroquinone often exhibits greater cytotoxic activity against a range of cancer cell lines. nih.gov This suggests that the biological activity may be linked to the redox properties and the ability to be converted to the quinone within the cell.

Methyl Group : The methyl group on the quinone ring plays a significant role in modulating activity. Its presence is considered relevant for the cytotoxic activity of toluquinol, as analogues lacking the methyl group show significantly reduced potency. nih.gov The methyl group influences the electronic properties and steric profile of the molecule, which can affect its interaction with enzyme active sites and other biological targets. nih.govacs.org It also impacts the lipophilicity of the compound, which can affect its ability to cross cell membranes. researchgate.net

Other Substituents : The introduction of other substituents onto the quinone ring can further modify activity. For instance, replacing the methyl group with a trifluoromethyl group leads to a substantial decrease in cytotoxic activity. nih.gov The introduction of a second substituent is generally well-tolerated, but a significant decrease in activity is observed as the steric bulk of this second group increases. nih.gov

Quantitative structure-toxicity relationship (QSTR) analyses on a series of p-benzoquinone derivatives have shown that cytotoxicity correlates strongly with high electron affinity (electrophilicity) and small molecular volume. oup.comresearchgate.net This indicates that compounds that are more reactive towards nucleophiles and can more easily access target sites tend to be more potent. Interestingly, cytotoxicity did not correlate well with lipophilicity, suggesting that electronic and steric factors are more dominant in determining the activity of this class of compounds. oup.com

| Cell Line | Toluquinone (Oxidized) | Toluquinol (Reduced) |

|---|---|---|

| MDA-MB-231 (Breast Adenocarcinoma) | 3.4 ± 0.1 | 2.3 ± 0.8 |

| HL-60 (Promyelocytic Leukemia) | 5.6 ± 1.9 | 1.7 ± 0.5 |

| U87-MG (Glioblastoma) | 8.8 ± 0.9 | 5.6 ± 1.5 |

| HT-1080 (Fibrosarcoma) | 4.9 ± 1.7 | 1.4 ± 0.6 |

| HT-29 (Colorectal Adenocarcinoma) | 9.5 ± 0.5 | 4.1 ± 0.4 |

Data sourced from Marín et al. (2019) nih.gov.

Applications in Organic Synthesis and Functional Materials Science

2-Oxido-5-methylquinone as a Building Block in Complex Molecule Synthesis

The quinone ring system is a fundamental structural motif in numerous biologically active natural products and serves as a versatile intermediate in organic synthesis. researchgate.netscielo.br 2-Hydroxy-5-methylquinone (B1220929), the conjugate acid of this compound, is a valuable building block due to the reactivity of its carbon-carbon double bonds and carbonyl groups. mdpi.com This reactivity allows it to participate in various cycloaddition and condensation reactions to construct intricate molecular architectures.

A significant application of quinones in synthesis is their participation as dienophiles in Diels-Alder reactions. wikipedia.orgalfa-chemistry.com This [4+2] cycloaddition reaction is a powerful tool for forming six-membered rings with high stereochemical control. wikipedia.org For instance, 2-methoxy-5-methyl-1,4-benzoquinone, a close derivative, has been studied in Diels-Alder reactions with dienes like 2-methyl-1,3-butadiene. researchgate.net The quinone acts as the dienophile, reacting with a conjugated diene to create a new cyclohexene (B86901) ring, which serves as a scaffold for further synthetic elaborations. researchgate.netmnstate.edu

Furthermore, the reactivity of the hydroxyquinone core can be harnessed for ring-contraction reactions. For example, halogenated 3-hydroxy-5-alkyl-1,4-benzoquinones have been synthesized and subsequently treated with N-halosuccinimides to induce a ring-contraction, yielding cyclopentenoid structures. rsc.org This strategy was successfully employed in an efficient synthesis of the fungal metabolite cryptosporiopsin, showcasing the utility of the hydroxyquinone framework in constructing complex natural product skeletons. rsc.org The synthesis of various heterocyclic compounds, such as furan (B31954) derivatives, can also be achieved through reactions involving the hydroxyquinone moiety. mdpi.com

Development of Derivatives with Tailored Reactivity for Synthetic Applications

The synthetic utility of this compound is significantly enhanced by the ability to modify its structure, thereby tailoring its reactivity and physical properties for specific applications. The substituents on the quinone ring play a crucial role in its chemical behavior. researchgate.net A variety of methods exist to introduce different functional groups, leading to a diverse library of derivatives.

One common strategy is the Thiele-Winter acetoxylation, which involves reacting a quinone with acetic anhydride (B1165640) in the presence of an acid catalyst to introduce acetoxy groups. researchgate.netmdpi.com Subsequent hydrolysis and oxidation yield new hydroxyquinone derivatives. mdpi.com Other modifications include the demethylation of methoxy-substituted quinones to generate hydroxyl groups, or the introduction of alkyl chains via Wittig reactions followed by reduction and oxidation steps. mdpi.comresearchgate.net For example, 2-hydroxy-5-methoxy-3-alkyl-1,4-benzoquinones can be synthesized from 2-hydroxy-3,6-dimethoxy-benzaldehyde through a sequence involving an ultrasound-assisted Wittig reaction. researchgate.net

The strategic placement of substituents can direct the outcome of subsequent reactions. In Diels-Alder reactions involving 2-methoxy-5-methyl-1,4-benzoquinone, the regioselectivity can be controlled by using different Lewis acid catalysts like boron trifluoride (BF₃) or tin(IV) chloride (SnCl₄). researchgate.net These catalysts coordinate to the carbonyl oxygen atoms, altering the electronic properties of the dienophile and favoring the formation of specific isomeric adducts. researchgate.net This demonstrates how external reagents can be used to fine-tune the inherent reactivity of the quinone system.

The physical properties of the derivatives can also be systematically adjusted. The introduction of methyl groups or alkyl bromide side chains has been shown to alter the lipophilicity of benzoquinone derivatives, as measured by the partition coefficient (log P). researchgate.netscispace.com This is critical for controlling the solubility of the compound in different reaction media, a key consideration in designing synthetic routes. researchgate.netscispace.com

Table 1: Examples of 2-Hydroxy-5-methylquinone Derivatives and Their Synthetic Relevance

| Derivative Class | Synthetic Modification | Tailored Property/Reactivity | Relevant Application |

| Halogenated Hydroxyquinones | Oxidation of trihalogenoresorcinols with Fremy's salt. rsc.org | Modified electronic properties and reactivity for ring transformations. | Synthesis of cyclopentenoids like cryptosporiopsin. rsc.org |

| Alkylated Hydroxyquinones | Ultrasound-assisted Wittig reaction followed by reduction and oxidation. researchgate.net | Introduction of alkyl chains to modify steric and electronic environment. | Synthesis of natural products and analogues like maesanin. researchgate.net |

| Methoxy Derivatives | Oxidative demethylation of trimethoxy precursors. mdpi.com | Altered redox potential and reactivity for selective reactions. | Used in Lewis acid-catalyzed Diels-Alder reactions for controlled regioselectivity. researchgate.net |

| Acetoxy Derivatives | Thiele-Winter acetoxylation of quinones. researchgate.netmdpi.com | Protection of hydroxyl groups or creation of precursors for other derivatives. | Intermediate for the synthesis of complex substituted quinones. mdpi.com |

Role in the Design of Functional Organic Materials

The inherent redox activity and conjugated π-system of the quinone moiety make it a privileged scaffold for the design of functional organic materials. scielo.brresearchgate.netresearchgate.net Quinone derivatives are extensively explored for applications in energy storage, electronics, and photonics due to the tunability of their electronic and optical properties through chemical modification. mdpi.comrsc.org

A primary application of quinone-based molecules is in energy storage, particularly for organic redox flow batteries (RFBs) and as electrode materials in other battery types. researchgate.netrsc.orgfrontiersin.org Quinones undergo reversible two-electron redox reactions, which allows for efficient charge storage. researchgate.net The redox potential of a quinone molecule can be precisely tuned by introducing electron-donating or electron-withdrawing groups onto the aromatic ring, making it possible to design materials for either the negative (negolyte) or positive (catholyte) side of a battery. mdpi.com Furthermore, incorporating hydrophilic substituents like hydroxyl (−OH) or sulfonic acid (−SO₃H) groups can significantly increase the aqueous solubility of quinones, a critical factor for high-performance aqueous RFBs. mdpi.com

Quinone units can be incorporated into polymer structures to create redox-active and conductive materials. researchgate.net Syntheses of polymers containing in-chain quinone moieties have been reported, with applications as non-gassing electrode materials for devices like electro-osmotic pumps. researchgate.net Another approach involves attaching quinone derivatives as pendant groups to a polymer backbone. yonsei.ac.kr For example, copolymers with pendant phenoxynaphthacenequinone units exhibit photochromism; they can undergo a reversible structural rearrangement upon irradiation with UV and visible light, making them suitable for applications in optical data storage or as molecular switches. yonsei.ac.kr Covalent organic frameworks (COFs) containing quinone units have also been synthesized for use in organic batteries, where the quinone provides the redox activity and other components of the framework facilitate electrical conductivity. diva-portal.org

The performance of these materials is often linked to their interaction with conductive surfaces. Studies have shown that confining quinone-based molecules within the carbon micropores of activated carbon can drastically lower the activation barrier for their charge-transfer process, leading to near-zero-overpotential redox reactions and enabling rapid charging and discharging capabilities. acs.org

Table 2: Applications of Quinone-Based Derivatives in Functional Materials

| Material Type | Quinone Derivative Feature | Functional Property | Application |

| Redox Flow Battery Electrolytes | Tunable redox potential via substituents (e.g., -OH, -SO₃H). mdpi.com | Reversible two-electron transfer, high aqueous solubility. researchgate.netmdpi.com | Large-scale electrical energy storage. frontiersin.org |

| Polymer Electrodes | Quinone moieties integrated into the polymer main chain or as pendant groups. researchgate.net | Redox activity, electrical conductivity. researchgate.netdiva-portal.org | Rechargeable batteries, electro-osmotic pumps. researchgate.netdiva-portal.org |

| Photochromic Polymers | Pendant phenoxyquinone groups on a polymer backbone. yonsei.ac.kr | Reversible photo-induced structural isomerization. yonsei.ac.kr | Optical switches, data storage. yonsei.ac.kr |

| High-Performance Supercapacitors | Quinone molecules confined in carbon micropores. acs.org | Reduced activation barrier for charge transfer (zero-overpotential). acs.org | Rapid charge/discharge energy storage devices. acs.org |

Future Directions and Emerging Research Areas

Integration with Artificial Intelligence and Machine Learning for Molecular Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research by enabling the rapid screening of vast chemical spaces and the accurate prediction of molecular properties. For quinone derivatives, these computational tools offer a powerful approach to designing new molecules with tailored characteristics.

Machine learning models are being developed to predict the redox potentials of quinones, a critical parameter for applications in areas like organic batteries. By analyzing large datasets of quinone structures and their experimentally determined redox properties, algorithms such as Ridge regression have demonstrated high accuracy in predicting these values. This in silico approach allows researchers to efficiently identify promising new quinone structures with desired electrochemical behaviors without the need for extensive initial synthesis and testing.

Explainable AI is another burgeoning field that can provide deeper insights into the structure-property relationships of quinone derivatives. These methods can identify specific molecular substructures and features that are crucial for a particular activity. This knowledge moves beyond simple prediction, offering a rationale that can guide chemists in the intuitive design of novel compounds with enhanced properties. The application of these techniques could accelerate the discovery of new derivatives of 2-Oxido-5-methylquinone with optimized electronic and functional characteristics.

Table 1: Comparison of Machine Learning Models for Predicting Quinone Properties This table is representative of typical performance metrics found in machine learning studies of chemical compounds.

| Machine Learning Model | Key Feature | Typical Performance (R² score) | Application for this compound |

|---|---|---|---|

| Ridge Regression | Linear regression with regularization to prevent overfitting. | 0.80 - 0.85 | Predicting redox potential. |

| Random Forest Regression | Ensemble method using multiple decision trees for improved accuracy. | 0.70 - 0.75 | Screening for solubility and stability. |

| Gradient Boosting Regression | Builds models sequentially, with each new model correcting errors of the previous one. | 0.75 - 0.80 | Predicting binding affinity to biological targets. |

| Deep Neural Networks (DNNs) | Complex, multi-layered networks that can learn intricate patterns. | >0.85 | Advanced property prediction and generative molecular design. |

Advanced Characterization Techniques for Elucidating Dynamic Processes

Understanding the behavior of this compound in various chemical and biological environments requires sophisticated analytical techniques capable of capturing its dynamic processes in real-time. The reversible redox chemistry of quinones involves transient intermediates and rapid electron transfer events that are often missed by conventional static measurements.

In situ spectroelectrochemistry is a powerful tool for studying these processes. By combining electrochemical methods with spectroscopic measurements (such as UV-Vis, infrared, or NMR), researchers can observe structural changes as the molecule undergoes oxidation and reduction at an electrode surface. acs.orgacs.org For instance, UV-Vis spectrophotometry can monitor the transformation of a benzoquinone to its corresponding hydroquinone (B1673460) by observing the decrease in the quinone's characteristic absorption band and the appearance of the hydroquinone's peak. researchgate.net

Time-resolved spectroscopy techniques offer another window into the dynamic behavior of quinone derivatives. ntu.edu.sg Methods like time-resolved step-scan Fourier Transform Infrared (FTIR) difference spectroscopy have been used to study the vibrational modes of quinone molecules in biological systems, such as photosystem I, providing insights into their specific binding orientations and transient radical states. nih.govnih.gov These techniques can help elucidate the role of this compound in electron transfer chains or its interaction with other molecules on femtosecond to millisecond timescales.

Exploration of Novel Reaction Pathways and Catalytic Systems

The synthesis and transformation of quinone derivatives are central to exploring their potential applications. Future research will focus on developing more efficient, selective, and environmentally friendly reaction pathways. This includes the design of novel catalytic systems that can facilitate the synthesis of complex quinones from simple precursors or enable new types of chemical modifications.

For example, the oxidation of substituted phenols and naphthalenes to their corresponding quinones is a key industrial process. Research into heterogeneous catalysts, such as those based on immobilized enzymes like horseradish peroxidase or noble metals, aims to achieve high conversion and selectivity under milder reaction conditions, reducing waste and energy consumption. rsc.org The development of biocatalytic systems is particularly promising as they can offer high substrate specificity.

Furthermore, exploring the reactivity of the this compound structure itself could lead to new synthetic routes. The electron-rich nature of the anion and the conjugated system of the quinone ring provide multiple sites for chemical reactions. Investigating its participation in cycloaddition reactions, metal-catalyzed cross-coupling reactions, or as a ligand in coordination chemistry could unlock novel molecular architectures with unique properties.

Table 2: Examples of Catalytic Systems for Quinone Synthesis This table provides examples of different catalytic approaches that could be relevant for the synthesis of this compound derivatives.

| Catalyst Type | Example Reaction | Key Advantage |

|---|---|---|

| Immobilized Horseradish Peroxidase (HRP) | Oxidation of 2,3,6-trimethylphenol | High selectivity and mild reaction conditions. rsc.org |

| Gold (Au) on Polystyrene Support | Oxidation of 2-methylnaphthalene | Good yield for specific quinone products. |

| Copper (II) Nitrate (B79036) | Aerobic oxidation of substituted phenols | Uses oxygen as a green oxidant. |

| Vanadophosphomolybdic Acid on TiO₂ | Oxidation of 2,3,5-trimethylphenol | High conversion rates. |

Interdisciplinary Research Integrating Chemical and Biological Systems

Quinones are ubiquitous in biological systems, playing vital roles in processes like cellular respiration and photosynthesis. jackwestin.comwikipedia.orgwikipedia.org The structure of 2-hydroxy-5-methyl-1,4-benzoquinone is similar to portions of larger biological molecules, making it an excellent model compound for studying fundamental biochemical processes. Interdisciplinary research that combines chemistry and biology is crucial for understanding its potential biological activities and applications.

One area of interest is its role as a model for copper-containing amine oxidases. Studies have shown that 2-hydroxy-5-methyl-1,4-benzoquinone can oxidize primary amines in the presence of copper ions, mimicking the activity of these enzymes. nih.gov This provides a simplified chemical system to investigate the complex reaction mechanisms of biological catalysis.

Additionally, the biological activities of substituted benzoquinones are a significant area of research. Derivatives of 1,4-benzoquinone (B44022) have been investigated for their antioxidant properties and their ability to inhibit enzymes associated with diseases like Alzheimer's. nih.gov The potential for this compound and its related compounds to interact with biological targets, such as proteins and nucleic acids, opens up avenues for the design of new therapeutic agents or biological probes. researchgate.net The creation of quinone-functionalized biointerfaces is another exciting frontier, allowing for the study of electron transfer at the boundary between biological materials and artificial surfaces. rsc.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Oxido-5-methylquinone, and what reaction conditions critically influence yield?

- Methodological Answer : Synthesis typically involves quinone oxidation or alkylation of precursor quinones. Key conditions include:

- Catalysts : Aluminum oxide (Al₂O₃) catalyzes quinone-carbonyl reactions, as demonstrated in analogous quinone syntheses .

- Reduction/Purification : Zinc-acetic acid systems for controlled reduction, followed by recrystallization in methanol-water or ether for purification .

- Documentation : Report solvent ratios, temperature, and catalyst loading to ensure reproducibility, aligning with guidelines for experimental rigor .

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : Analyze proton environments (e.g., methyl group at δ ~2.3 ppm, quinone protons at δ ~6.5–7.5 ppm) and cross-validate with ¹³C NMR for carbonyl carbons .

- IR Spectroscopy : Confirm quinone C=O stretches (~1660–1680 cm⁻¹) and hydroxyl/oxide functional groups .

- Mass Spectrometry : Use high-resolution MS to verify molecular ion ([M]⁺) and fragmentation patterns.

Q. What solvent systems are optimal for recrystallizing this compound to achieve high-purity crystals?

- Methodological Answer :

- Solvent Selection : Methanol-water mixtures (e.g., 4:1 v/v) or ether are effective, balancing solubility and volatility .

- Crystallization Metrics : Monitor crystal morphology via polarized light microscopy and confirm purity via melting point consistency (±1°C of literature values) .

Advanced Research Questions

Q. How can computational chemistry complement experimental data to elucidate the electronic properties of this compound?

- Methodological Answer :

- DFT Calculations : Model HOMO-LUMO gaps and redox potentials using software like Gaussian or ORCA. Validate against experimental cyclic voltammetry data.

- Crystallographic Refinement : Use SHELXL for structural parameter optimization, ensuring bond lengths and angles align with quantum-mechanical predictions .

Q. What strategies resolve discrepancies in spectroscopic data during characterization of this compound?

- Methodological Answer :

- Cross-Validation : Compare NMR/IR data with structurally analogous quinones (e.g., 3-methoxyquinones) to identify anomalous peaks .

- Contradiction Analysis : Apply iterative hypothesis testing—e.g., varying solvent polarity in NMR to assess peak splitting artifacts .

Q. How does the choice of crystallographic refinement software impact structural accuracy in this compound studies?

- Methodological Answer :

- Software Comparison : SHELXL (robust for small molecules) vs. PHENIX (macromolecular focus). For high-resolution data, SHELXL’s parameter constraints reduce overfitting .

- Validation Metrics : Use R-factors and electron density maps (e.g., Fo-Fc maps) to assess model reliability .

Q. What chromatographic methods are recommended for quantifying oxidation byproducts in this compound synthesis?

- Methodological Answer :

- HPLC : Use C18 columns with UV detection (λ = 254 nm) and acetonitrile-water gradients. Calibrate against synthetic standards.

- Data Reporting : Include retention times, peak area integration thresholds, and limit of detection (LOD) calculations per analytical guidelines .

Methodological Best Practices

- Reproducibility : Document all synthetic steps, instrument parameters, and software settings (e.g., SHELX refinement flags) .

- Ethical Data Handling : Archive raw spectra, chromatograms, and crystallographic data for 5–10 years to facilitate independent verification .

- Contradiction Management : Predefine acceptance criteria for spectral matches (e.g., ±0.1 ppm for NMR) and use peer review to mitigate bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.